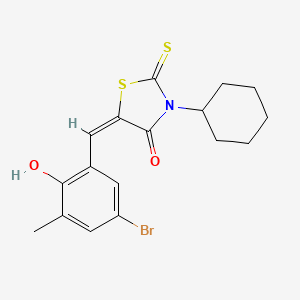

(5E)-5-(5-bromo-2-hydroxy-3-methylbenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Beschreibung

Die Verbindung (5E)-5-(5-Brom-2-hydroxy-3-methylbenzyliden)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-on ist ein synthetisches organisches Molekül. Es verfügt über eine komplexe Struktur mit einem Thiazolidinon-Kern, einem bromierten Hydroxy-methylbenzyliden-Rest und einer Cyclohexyl-Gruppe. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.

Eigenschaften

Molekularformel |

C17H18BrNO2S2 |

|---|---|

Molekulargewicht |

412.4 g/mol |

IUPAC-Name |

(5E)-5-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H18BrNO2S2/c1-10-7-12(18)8-11(15(10)20)9-14-16(21)19(17(22)23-14)13-5-3-2-4-6-13/h7-9,13,20H,2-6H2,1H3/b14-9+ |

InChI-Schlüssel |

SBWHXMPALJFANR-NTEUORMPSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1O)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3)Br |

Kanonische SMILES |

CC1=CC(=CC(=C1O)C=C2C(=O)N(C(=S)S2)C3CCCCC3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-5-(5-Brom-2-hydroxy-3-methylbenzyliden)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-on umfasst in der Regel die folgenden Schritte:

-

Bildung des Thiazolidinon-Kerns: : Der Thiazolidinon-Kern kann durch Reaktion eines geeigneten Amins mit Schwefelkohlenstoff und einem Alkylhalogenid unter basischen Bedingungen zu einem Dithiocarbamathaltigen Zwischenprodukt synthetisiert werden. Dieses Zwischenprodukt wird dann unter Verwendung einer Carbonylverbindung cyclisiert, um den Thiazolidinon-Ring zu bilden.

-

Bromierung: : Der aromatische Ring wird mit Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators oder unter UV-Licht bromiert, um das Bromatom an der gewünschten Position einzuführen.

-

Hydroxylierung und Methylierung: : Die Hydroxyl- und Methylgruppen werden durch selektive Hydroxylierungs- und Methylierungsreaktionen eingeführt, häufig unter Verwendung von Reagenzien wie Methyliodid und einer Base zur Methylierung sowie einem Hydroxylierungsmittel für die Hydroxylgruppe.

-

Aldol-Kondensation: : Der letzte Schritt beinhaltet eine Aldol-Kondensationsreaktion zwischen dem bromierten Hydroxy-methylbenzaldehyd und dem Thiazolidinon-Kern in Gegenwart einer Base, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute, Reinheit und Wirtschaftlichkeit. Dies könnte kontinuierliche Durchflussreaktoren, automatisierte Synthese und strenge Qualitätskontrollmaßnahmen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

-

Oxidation: : Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxylgruppe, wobei Chinone oder andere oxidierte Derivate gebildet werden.

-

Reduktion: : Reduktionsreaktionen können die Carbonylgruppe im Thiazolidinon-Ring angreifen und diese möglicherweise in eine Hydroxylgruppe umwandeln.

-

Substitution: : Das Bromatom kann durch verschiedene Nucleophile, wie Amine oder Thiole, substituiert werden, um neue Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Nucleophile wie Natriumazid (NaN₃) oder Thioharnstoff in polaren Lösungsmitteln.

Hauptprodukte

Oxidation: Chinone oder hydroxylierte Derivate.

Reduktion: Alkohole oder reduzierte Thiazolidinon-Derivate.

Substitution: Verschiedene substituierte Thiazolidinon-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (5E)-5-(5-Brom-2-hydroxy-3-methylbenzyliden)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Es kann Enzyme durch Bindung an ihre aktiven Zentren hemmen oder die Membranpermeabilität durch Integration in Lipiddoppelschichten verändern. Die genauen Wege hängen vom jeweiligen biologischen Kontext und dem Zielorganismus oder Zelltyp ab.

Wirkmechanismus

The mechanism by which (5E)-5-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves several molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes such as kinases and proteases, inhibiting their activity. This interaction is facilitated by the thiazolidinone core and the brominated phenyl group.

Pathways Involved: It affects pathways related to cell proliferation and apoptosis, making it effective in cancer treatment. The compound also modulates oxidative stress pathways, contributing to its antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5E)-5-(5-Chlor-2-hydroxy-3-methylbenzyliden)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-on

- (5E)-5-(5-Fluor-2-hydroxy-3-methylbenzyliden)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-on

- (5E)-5-(5-Iod-2-hydroxy-3-methylbenzyliden)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-on

Einzigartigkeit

Die Einzigartigkeit von (5E)-5-(5-Brom-2-hydroxy-3-methylbenzyliden)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-on liegt in seiner spezifischen Bromsubstitution, die seine Reaktivität und biologische Aktivität im Vergleich zu seinen Chlor-, Fluor- und Iod-Analoga signifikant beeinflussen kann. Das Bromatom kann an einzigartigen Wechselwirkungen wie Halogenbindungen teilnehmen, die seine Bindungsaffinität zu biologischen Zielstrukturen erhöhen können.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.